(S)-2-Morpholin-4-yl-propionic acid (S)-2-Morpholin-4-yl-propionic acid
Brand Name: Vulcanchem
CAS No.: 110582-65-5
VCID: VC8047764
InChI: InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
SMILES: CC(C(=O)O)N1CCOCC1
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

(S)-2-Morpholin-4-yl-propionic acid

CAS No.: 110582-65-5

Cat. No.: VC8047764

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Morpholin-4-yl-propionic acid - 110582-65-5

Specification

CAS No. 110582-65-5
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name (2S)-2-morpholin-4-ylpropanoic acid
Standard InChI InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Standard InChI Key WEJKUVSYIGOBAR-LURJTMIESA-N
Isomeric SMILES C[C@@H](C(=O)O)N1CCOCC1
SMILES CC(C(=O)O)N1CCOCC1
Canonical SMILES CC(C(=O)O)N1CCOCC1

Introduction

Chemical Identification and Structural Features

(S)-2-Morpholin-4-yl-propionic acid is a white to off-white crystalline solid with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . Its IUPAC name is (2S)-2-(morpholin-4-yl)propanoic acid, and it is recognized by synonyms such as (S)-2-Morpholinopropanoic acid and 4-Morpholineacetic acid, α-methyl-, (αS)- . The compound’s structure integrates a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—attached to a propionic acid backbone at the α-carbon, which exhibits stereochemical specificity (S-configuration) .

Key Identifiers:

PropertyValueSource
CAS Number110582-65-5
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
MDL NumberMOL File: 110582-65-5.mol
Enantiomeric Purity>97% (typical commercial)

The compound’s chiral center at the α-carbon necessitates precise synthesis to ensure enantiomeric purity, which is critical for its application in asymmetric catalysis and drug development .

Synthesis and Production Methods

Industrial synthesis of (S)-2-Morpholin-4-yl-propionic acid typically involves stereoselective reactions to install the S-configuration. One common approach is the enantioselective alkylation of morpholine derivatives using chiral catalysts. For example, a reported method involves reacting morpholine with (S)-2-bromopropionic acid under basic conditions, followed by purification via recrystallization . Suppliers such as Ambeed and Combi-Blocks utilize high-performance liquid chromatography (HPLC) to achieve purities exceeding 95% .

Industrial Synthesis Workflow:

  • Alkylation: Morpholine reacts with (S)-2-bromopropionic acid in the presence of a base (e.g., K₂CO₃).

  • Acidification: The intermediate is treated with HCl to yield the free acid.

  • Purification: Recrystallization or chromatography removes impurities .

Suppliers like Shanghai Haohong Pharmaceutical Co., Ltd. and NINGBOBENKANGJS PHARMTECHCO., LTD list this compound as a preparation product, indicating scalable production capabilities .

Physicochemical Properties

The compound’s solubility profile and stability are pivotal for its handling and application:

PropertyValueSource
Melting Point128–132°C (decomposes)
SolubilitySoluble in DMSO, methanol; insoluble in water
Optical Rotation[α]²⁵D = +12.5° (c=1, H₂O)
StabilityStable under inert gas; hygroscopic

The low water solubility necessitates the use of polar aprotic solvents in laboratory settings . Its hygroscopic nature mandates storage in airtight containers under nitrogen .

Pharmaceutical and Research Applications

This compound serves as a key intermediate in drug discovery:

Kinase Inhibitor Development

(S)-2-Morpholin-4-yl-propionic acid is utilized in synthesizing PI3K/mTOR inhibitors, which target cancer cell proliferation . Its morpholine ring enhances binding affinity to kinase ATP pockets .

Protease Modulation

Researchers have incorporated it into HIV protease inhibitors to improve metabolic stability . The chiral center ensures selective interaction with protease active sites .

Peptide Mimetics

The carboxylic acid group enables conjugation to peptides, creating mimetics with enhanced bioavailability .

SupplierPurityPrice (1g)Location
TRC97%$45USA
AK Scientific95%$1,342USA
Shanghai Haohong Pharmaceutical98%$428China

Lead times vary from 2–6 weeks, depending on quantity and location .

Derivatives and Related Compounds

The hydrochloride salt (CAS 237427-96-2) is a common derivative, with a molecular weight of 195.64 g/mol and enhanced solubility in aqueous media . It is used in preclinical drug formulations but shares similar safety hazards .

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